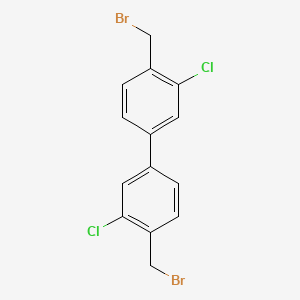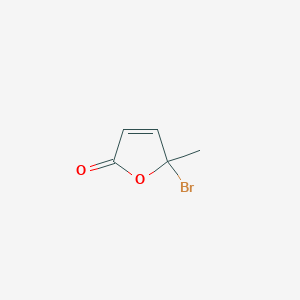
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with an anilino group at the 4-position, and phenyl groups at the 2 and 5 positions, along with a carbonitrile group at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of benzoin and substituted aniline under microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. The reaction typically involves the use of a catalyst and a solvent, with the reaction conditions being optimized for temperature and time to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of the anilino and phenyl groups allows for substitution reactions, where these groups can be replaced or modified under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives with different functional groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.
相似化合物的比较
Similar Compounds
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile: Similar in structure but with an amino group instead of an anilino group.
2-Amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Features a cyclohexyl group and methyl groups, differing in substitution pattern.
Uniqueness
4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
67678-08-4 |
|---|---|
分子式 |
C23H17N3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)23(20)25-19-14-8-3-9-15-19/h1-15,25-26H |
InChI 键 |
PIBUDDZNDPORIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
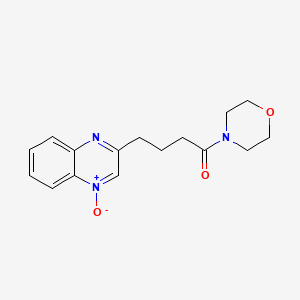
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
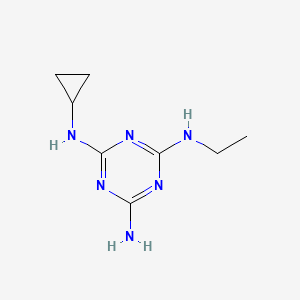
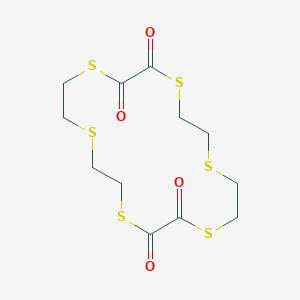
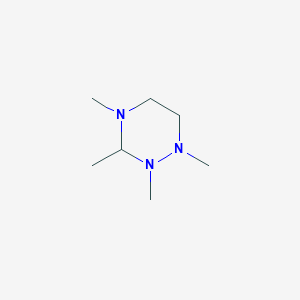
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)

![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

